4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reductive amination with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques like IR spectroscopy, NMR spectroscopy, and mass spectroscopy . For instance, the IR spectrum can provide information about functional groups present in the molecule, while the NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, the melting point of a similar compound, 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, is reported to be between 126 - 128°C . The compound is a solid and has a molecular weight of 229.28 .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For instance, some compounds have shown promising in vitro cytotoxic activity against various cancer cell lines . Further studies could also involve the design and synthesis of novel derivatives with improved potency and selectivity .
Properties
IUPAC Name |
4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O2/c36-27(33-19-17-32(18-20-33)23-11-5-2-6-12-23)16-15-26-30-31-29-34(21-22-9-3-1-4-10-22)28(37)24-13-7-8-14-25(24)35(26)29/h1-6,9-12,24-25,29,31H,7-8,13-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDIVVUSRSXIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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